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Compound of Interest
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Cat. No.: B15601729

Basel, Switzerland - As the scientific community seeks more effective and safer therapeutic
options for painful diabetic peripheral neuropathy (DPN), the novel, non-opioid analgesic
Nispomeben (formerly NRD.E1) is emerging as a promising candidate. Developed by
Novaremed AG, this orally administered small molecule has received Fast Track designation
from the U.S. Food and Drug Administration (FDA) and is advancing through clinical
development.[1] This guide provides a comparative analysis of Nispomeben against
established first-line treatments for DPN, offering insights for researchers, scientists, and drug
development professionals.

Executive Summary

Nispomeben operates through a novel mechanism of action, the inhibition of Lyn kinase
phosphorylation, distinguishing it from current DPN therapies.[2] A completed Phase 2a proof-
of-concept study demonstrated clinically relevant pain reduction and favorable tolerability in
patients with moderate to severe painful DPN.[1] While topline results from a larger NIH-funded
Phase 2b trial are anticipated in November 2025, this guide synthesizes the currently available
information on Nispomeben and compares it with the established efficacy and safety profiles
of standard-of-care medications, pregabalin and duloxetine.

Comparative Efficacy of Treatments for DPN

The following tables summarize the available efficacy data for Nispomeben and the widely
prescribed alternatives, pregabalin and duloxetine. It is important to note that direct head-to-
head trial data for Nispomeben against these alternatives is not yet available. The data for
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Nispomeben is qualitative based on press releases, while the data for pregabalin and
duloxetine is derived from multiple randomized controlled trials and meta-analyses.

Table 1: Efficacy of Nispomeben in Painful DPN (Phase 2a Results)

Endpoint Result

] Clinically relevant placebo-corrected pain
Primary Outcome _ .
reductions over a 3-week treatment period.[1]

Well tolerated with no serious, severe, or dose-
Tolerabilit related adverse events reported. No adverse
olerability )
events suggestive of drug abuse, dependence,

or withdrawal were identified.[1]

Table 2: Efficacy of Pregabalin in Painful DPN

Endpoint Result

Significant dose-related improvement in pain
) i ) scores compared to placebo.[3][4] Mean
Pain Reduction (11-point scale) ) )
difference vs. placebo of -0.79 (p < 0.001) in a

meta-analysis.[5]

43% (150 mg/day), 55% (300 mg/day), and 62%
>30% Pain Reduction (600 mg/day) of patients, compared to 37% for
placebo.[3][6]

27% (150 mg/day), 39% (300 mg/day), and 47%
>50% Pain Reduction (600 mg/day) of patients, compared to 22% for
placebo.[3][7]

Dizziness, somnolence, and peripheral edema.

[317]

Common Adverse Events

Table 3: Efficacy of Duloxetine in Painful DPN
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Endpoint Result

Significantly greater decrease in pain severity
) ) for 60 mg and 120 mg daily doses compared to
Pain Reduction (24-hour average) )
placebo.[8] Mean difference vs. placebo of -0.89

(p <0.00001) in a meta-analysis.[9]

Patient Global Impression of Improvement Significantly better than placebo.[9][10]

Nausea, somnolence, dizziness, constipation,

Common Adverse Events ] ]
fatigue, and decreased appetite.[9][10]

Mechanism of Action: A Novel Approach

Nispomeben's mechanism of action is a key differentiator. It is a Lyn kinase inhibitor.[2] Lyn
kinase is a member of the Src family of tyrosine kinases involved in cellular signaling pathways
that regulate immune responses and cell growth.[11] By inhibiting Lyn kinase phosphorylation,
Nispomeben is thought to modulate aberrant signaling associated with neuropathic pain,
without interacting with opioid, serotonin, GABA, NMDA, or cannabinoid receptors, which are

the targets of many existing pain therapies.[2]

In contrast, pregabalin is a gabapentinoid that binds to the alpha-2-delta subunit of voltage-
gated calcium channels in the central nervous system, reducing the release of several
excitatory neurotransmitters. Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI)
that increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing
descending inhibitory pain pathways.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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